5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline
Description
5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline (5,6-DCl-THIQ) is a halogenated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a structural motif prevalent in bioactive molecules. The dichloro substitution at positions 5 and 6 likely influences its electronic properties, solubility, and biological activity compared to other THIQs .
Properties
IUPAC Name |
5,6-dichloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-2,12H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJDFVQLTLKBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503781 | |
| Record name | 5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75416-53-4 | |
| Record name | 5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75416-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The Friedel-Crafts cyclization remains a cornerstone for constructing the tetrahydroisoquinoline core. In a landmark study, 3,5-dichlorophenethylamine derivatives undergo intramolecular cyclization catalyzed by aluminum chloride (AlCl₃) at elevated temperatures (155–165°C). This exothermic process facilitates the formation of the tetrahydroisoquinoline skeleton through electrophilic aromatic substitution, with the chlorine substituents directing regioselectivity.
Critical to this method is the use of N-acyliminium ion intermediates, which enhance cyclization efficiency. The reaction time of 40 hours at 165°C ensures complete conversion, while subsequent hydrolysis with aqueous hydrochloric acid precipitates the hydrochloride salt in 96.4% yield.
Process Optimization and Impurity Control
Recent advancements address byproduct formation through pH-mediated crystallization. Adjusting the reaction mixture to pH 4–5 during workup minimizes oligomerization byproducts, increasing product purity to 99.7%. Furthermore, the introduction of triphenylmethyl (trityl) protective groups reduces side reactions during carboxylation steps, enabling isolation of a stable quaternary ammonium intermediate with 95.9% yield.
Protective-Group Strategies for Functionalization
Benzyl Protection and Deprotection Dynamics
Alternative routes employ benzyl bromide as a protective agent for the secondary amine. Under alkaline conditions (e.g., potassium carbonate in tetrahydrofuran), 5,6-dichloro-1,2,3,4-tetrahydroisoquinoline reacts with benzyl bromide to form N-benzyl derivatives. This intermediate resists oxidation during subsequent carboxylation, achieved through carbon dioxide insertion at −78°C using lithium diisopropylamide (LDA) as a base.
Deprotection via catalytic hydrogenation (H₂, Pd/C) restores the free amine while preserving the dichloro-substituted aromatic ring. This step-wise approach achieves an overall yield of 58.3% for the carboxylated derivative.
Trityl Group Applications in Large-Scale Synthesis
Industrial-scale production benefits from trityl chloride (TrCl) protection, which enhances solubility in dichloromethane and simplifies purification. After carboxylation, acidic hydrolysis (HCl/THF) cleaves the trityl group without affecting the tetrahydroisoquinoline core. Notably, the trityl alcohol byproduct is recyclable via treatment with CaCl₂/HCl, achieving 93.0% recovery efficiency.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, purity, and operational complexity:
| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Friedel-Crafts Cyclization | AlCl₃, HCl(aq) | 155–165 | 96.4 | 99.7 | Industrial |
| Benzyl Protection | Benzyl bromide, K₂CO₃ | 25–65 | 58.3 | 98.5 | Laboratory |
| Trityl-Mediated Route | TrCl, DIPEA | 15–25 | 95.9 | 99.6 | Pilot Plant |
Challenges in Industrial Manufacturing
Byproduct Management
The principal impurity, 5,7-dichloro regioisomer, forms via para-chlorination during electrophilic steps. Advanced crystallization techniques using ethanol/water mixtures (3:1 v/v) achieve isomer separation with >99% specificity.
Solvent Recovery Systems
Tetrahydrofuran (THF) constitutes 80% of reaction volumes in current processes. Membrane-based solvent recovery units now achieve 98% THF recycling, reducing production costs by 40% compared to traditional distillation.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydro or fully reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neuroprotective Agents
One of the prominent applications of DCTHI derivatives is in the development of neuroprotective agents. Research has indicated that compounds derived from tetrahydroisoquinoline structures exhibit potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). For instance, certain derivatives have shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in AD pathology. The inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission which is often disrupted in AD patients .
1.2 Anticancer Activity
DCTHI has also been explored for its anticancer properties. Studies have demonstrated that tetrahydroisoquinoline derivatives can inhibit histone deacetylases (HDACs), particularly HDAC8, which is associated with cancer progression. By modulating epigenetic factors through HDAC inhibition, these compounds may offer novel therapeutic strategies against various cancers .
Synthetic Applications
2.1 Organic Synthesis
DCTHI serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently. For example, DCTHI can be utilized in the synthesis of more complex isoquinoline derivatives through functional group modifications such as halogenation and alkylation .
2.2 Pharmaceutical Synthesis
In pharmaceutical chemistry, DCTHI is used as a precursor for synthesizing various bioactive compounds. The stable nature of DCTHI under different reaction conditions makes it a reliable starting material for the development of new drugs .
Data Table: Summary of Key Applications
Case Studies
Case Study 1: Neuroprotective Activity
A study conducted on a series of DCTHI derivatives demonstrated significant AChE inhibitory activity compared to standard drugs used in AD treatment. The most potent compound showed an IC50 value significantly lower than that of donepezil, a commonly prescribed AChE inhibitor .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of DCTHI derivatives on various cancer cell lines revealed that certain modifications enhanced their cytotoxicity against breast and prostate cancer cells. The study highlighted the potential for these compounds to be developed into therapeutic agents targeting specific cancer pathways .
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, such as phenylethanolamine N-methyltransferase, which plays a role in the biosynthesis of catecholamines. By inhibiting this enzyme, the compound can modulate the levels of neurotransmitters, potentially leading to therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Methoxy Groups: Chlorine substituents (e.g., 5,6-DCl-THIQ, 7,8-DCl-THIQ) enhance lipophilicity and oxidative metabolism, while methoxy groups (e.g., 6,7-dimethoxy-THIQ) improve receptor binding affinity, particularly for adrenoceptors and sigma-2 receptors .
- Neurotoxicity vs. Neuroprotection: 1-MeTHIQ and higenamine exhibit neuroprotective effects, whereas THP and 1-benzyl-THIQ are neurotoxic.
Metabolic Pathways
Metabolic stability and transformation pathways vary significantly:
- 7,8-DCl-THIQ: Metabolized by rat liver microsomes via N-hydroxylation to yield hydroxylamine, nitrone, and 3,4-dihydro intermediates, ultimately forming 7,8-dichloroisoquinoline . This stepwise oxidation suggests dichloro-THIQs may generate reactive intermediates.
- 1-MeTHIQ: Primarily excreted unchanged (72%) in rats, with minor hydroxylation at position 4 . Its BBB penetration is efficient, raising concerns about accumulation in the brain .
- TIQ (unsubstituted): Oxidized to isoquinoline, a process accelerated by N-methylation, producing neurotoxic pyridinium ions akin to MPTP’s metabolites .
Biological Activity
5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Tetrahydroisoquinoline Compounds
Tetrahydroisoquinolines are a significant class of alkaloids known for their varied biological properties. The modifications on the isoquinoline scaffold can lead to compounds with distinct pharmacological profiles. The dichlorinated derivatives, particularly this compound, have shown promising results in various studies.
Anticancer Activity
Recent studies highlight the anticancer potential of this compound derivatives. For instance:
- In vitro studies : A series of THIQ derivatives were evaluated against several cancer cell lines. The compound exhibited significant antiproliferative activity with a GI50 value of approximately 90 nM in DU-145 prostate cancer cells and MDA MB-231 breast cancer cells .
- Mechanism of action : The compound acts as a microtubule disruptor and has been identified as a potent agent against various tumor types .
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| 5,6-Dichloro-THIQ | DU-145 Prostate | 90 |
| 5,6-Dichloro-THIQ | MDA MB-231 Breast | 90 |
Neuroprotective Effects
The neuroprotective properties of THIQ compounds have also been explored. For example:
- Dopamine Receptor Modulation : Research indicates that THIQ derivatives can act as biased agonists at dopamine receptors (D2R and D3R), which may have implications for treating neurodegenerative disorders such as Parkinson's disease .
- Neuroprotection in Ischemia : Compounds derived from THIQ structures have shown promise in reducing neuronal damage in ischemic models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Key findings include:
- Chlorine Substitution : The presence of chlorine atoms at specific positions enhances the binding affinity and selectivity for target receptors .
- Functional Groups : Variations in functional groups attached to the THIQ core can lead to differences in potency and efficacy against various biological targets.
Case Studies
Several case studies illustrate the therapeutic potential of THIQ derivatives:
- Antiviral Activity : A study investigated the antiviral effects of THIQ derivatives against human coronaviruses. Some compounds demonstrated notable activity against strains HCoV-229E and HCoV-OC43 .
- Antiparasitic Activity : Another study reported that THIQ derivatives showed promising in vitro antiparasitic activity against drug-resistant strains of Plasmodium falciparum .
Q & A
Q. What synthetic strategies are effective for producing 5,6-DCl-THIQ, and how can reaction conditions be optimized?
The synthesis of 5,6-DCl-THIQ derivatives typically involves reductive amination or Pictet-Spengler cyclization. For example, LiAlH4 in THF can reduce nitrovinyl intermediates to yield ethylamine-substituted tetrahydroisoquinolines (e.g., 61% yield for a similar compound) . Optimization includes controlling reaction time (e.g., 16–20 hours), inert atmospheres (argon or hydrogen), and purification via silica gel chromatography . Chlorination at the 5,6-positions may require electrophilic substitution using Cl2 or N-chlorosuccinimide under controlled conditions.
Q. Which analytical techniques are critical for confirming the structure and purity of 5,6-DCl-THIQ?
Key techniques include:
- NMR spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions and stereochemistry).
- Mass spectrometry (exact mass determination, e.g., 159.10489 g/mol for a related compound ).
- HPLC or GC-MS for purity assessment, especially when residual solvents or byproducts (e.g., from LiAlH4 reductions) are present .
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .
Q. How can solubility and stability issues of 5,6-DCl-THIQ be addressed in experimental workflows?
- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) or prepare hydrochloride salts (common for tetrahydroisoquinolines, as seen in ).
- Stability : Store under inert gas (N2 or Ar) at –20°C to prevent oxidation. Monitor degradation via TLC or HPLC, particularly for compounds with electron-rich aromatic systems .
Q. What computational tools are useful for predicting the physicochemical properties of 5,6-DCl-THIQ?
- Lipophilicity : Calculate logP values (e.g., XlogP ≈ 1.8 for similar compounds ).
- Polar surface area : Use tools like Molinspiration to estimate bioavailability (e.g., 3.2 Ų for a related structure ).
- Molecular dynamics simulations to predict conformational stability in biological environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 5,6-DCl-THIQ derivatives?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or structural modifications. For example:
- Antitumor activity : Compare cytotoxicity across derivatives with/without 3,4,5-trimethoxyphenyl groups (e.g., IC50 differences due to substituent electronic effects) .
- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to isolate targets (e.g., tubulin binding vs. kinase inhibition) .
Q. What strategies are recommended for designing 5,6-DCl-THIQ analogs with improved pharmacokinetic profiles?
- Metabolic stability : Introduce electron-withdrawing groups (e.g., –CF3) to reduce CYP450-mediated oxidation .
- Bioavailability : Synthesize prodrugs (e.g., ester derivatives) or use nanoformulations to enhance solubility .
- SAR studies : Systematically vary substituents at positions 1, 2, and 7 to map activity trends (e.g., 6,7-dimethoxy analogs show enhanced blood-brain barrier penetration) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for 5,6-DCl-THIQ?
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., via LC-MS/MS).
- Dosing regimens : Adjust frequency or route (e.g., intraperitoneal vs. oral) to account for rapid clearance .
- Species differences : Test analogs in multiple animal models (e.g., murine vs. primate) to validate translational potential .
Q. What methods are effective for studying the stereochemical impact of 5,6-DCl-THIQ on biological activity?
- Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- X-ray crystallography : Determine absolute configuration and correlate with activity (e.g., (–)-enantiomers showing higher receptor affinity) .
- Molecular docking : Simulate interactions with target proteins (e.g., dopamine receptors) to rationalize stereoselectivity .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions and high-purity reagents to minimize side reactions .
- Data validation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw simulations) .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive compounds .
For further experimental details, consult peer-reviewed protocols in medicinal chemistry journals or specialized databases (excluding non-academic sources like BenchChem).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
